

The impact of serum concentration on CH6953755 efficacy

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Compound of Interest		
Compound Name:	CH6953755	
Cat. No.:	B10824790	Get Quote

Technical Support Center: CH6953755

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of **CH6953755**, a selective YES1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CH6953755?

A1: **CH6953755** is a potent and selective, orally active inhibitor of YES1 kinase, which is a member of the SRC family of protein tyrosine kinases.[1][2] It functions by inhibiting the autophosphorylation of YES1 at Tyr426, a key step in its activation.[1][3] By blocking YES1 kinase activity, **CH6953755** disrupts downstream signaling pathways that are critical for the proliferation and survival of cancer cells, particularly those with YES1 gene amplification.[1][4] [5]

Q2: What is the role of the YES1-YAP1 signaling pathway in cancer, and how does **CH6953755** affect it?

A2: The YES1-YAP1 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis. YES1 can activate the transcriptional co-activator YAP1 (Yes-associated protein 1) through mechanisms that can be independent of the canonical Hippo pathway.[6] This activation involves promoting the translocation of YAP1 to the nucleus, where it binds to TEAD







transcription factors and drives the expression of genes that promote cell proliferation and inhibit apoptosis.[3] In cancers with YES1 gene amplification, this pathway is often hyperactivated. **CH6953755** inhibits YES1, which in turn prevents the nuclear translocation and activation of YAP1, thereby suppressing the growth of these cancers.[3]

Q3: How does serum concentration affect the efficacy of CH6953755?

A3: The efficacy of small molecule inhibitors like **CH6953755** can be significantly influenced by their concentration in serum. A crucial factor is the binding of the inhibitor to serum proteins, such as albumin and alpha-1-acid glycoprotein (AAG).[7] This binding reduces the concentration of the free, unbound drug that is available to interact with its target, YES1 kinase. Therefore, the effective concentration of **CH6953755** at the tumor site may be lower than the total concentration in the blood. It is important to consider that many preclinical in vitro studies use inhibitor concentrations that are substantially higher than the achievable and effective serum concentrations in a clinical setting.[7] This can lead to an overestimation of the drug's potency. When designing experiments, it is advisable to consider the clinically relevant concentration range to obtain more translatable results.

Q4: In which cancer types has **CH6953755** shown preclinical activity?

A4: Preclinical studies have demonstrated that **CH6953755** has antitumor activity in cancers harboring YES1 gene amplification.[1][5] This genetic alteration has been identified in various cancer types, including esophageal, lung, head and neck, and bladder cancers.[6] The presence of YES1 amplification can serve as a potential biomarker to identify patients who are more likely to respond to treatment with **CH6953755**.[7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with **CH6953755** and other small molecule kinase inhibitors.

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Troubleshooting Steps
Discrepancy between in vitro IC50 and cellular assay results	1. Poor cell permeability: The compound may not efficiently cross the cell membrane. 2. High intracellular ATP concentration: In ATP-competitive inhibitors, high levels of cellular ATP can outcompete the inhibitor. 3. Efflux pumps: The compound may be actively transported out of the cell. 4. Serum protein binding in culture media: Fetal bovine serum (FBS) in the media can bind to the inhibitor, reducing its effective concentration.	1. Assess cell permeability: Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA). 2. Optimize assay conditions: Consider the ATP concentration in biochemical assays to better mimic cellular conditions. 3. Use efflux pump inhibitors: Co-treatment with known efflux pump inhibitors can help determine their role. 4. Reduce serum concentration: Perform assays in low-serum or serum-free media, if possible for the cell line. Ensure to include appropriate controls.
Off-target effects observed	The inhibitor may be interacting with other kinases or cellular proteins.	1. Perform a kinome scan: Screen CH6953755 against a broad panel of kinases to identify potential off-targets. 2. Use a structurally unrelated inhibitor: Compare the phenotype with another selective YES1 inhibitor that has a different chemical scaffold. 3. Rescue experiment: Attempt to rescue the phenotype by expressing a drug-resistant mutant of YES1. 4. Knockdown/knockout of YES1: Use siRNA or CRISPR to confirm that the observed phenotype is on-target.



Compound precipitation in culture media	The compound has low aqueous solubility.	 Prepare fresh stock solutions: Use high-quality, anhydrous DMSO to prepare concentrated stock solutions. Avoid repeated freeze-thaw cycles. Do not store diluted solutions for extended periods. Visually inspect media for precipitation after adding the compound. Consider using a solubilizing agent like Pluronic F-68, but validate that it does not affect your experimental outcome.
Inconsistent results between experiments	 Variability in cell culture conditions: Passage number, cell density, and media composition can affect results. Inaccurate compound concentration: Pipetting errors or degradation of the compound. Inconsistent incubation times. 	1. Standardize cell culture protocols: Use cells within a defined passage number range and seed at a consistent density. 2. Verify compound concentration: Use freshly prepared dilutions from a validated stock solution. 3. Ensure precise timing for all experimental steps.

Quantitative Data Summary

The following table summarizes the available quantitative data for CH6953755.



Parameter	Value	Assay/Model	Reference
IC50	1.8 nM	In vitro YES1 kinase assay	[1][2][3][8][9]
In vitro cell growth inhibition	0.001 - 1 μΜ	YES1-amplified cancer cell lines (4- day incubation)	[1][9]
Inhibition of YES1 autophosphorylation	0.001 - 1 μΜ	KYSE70 cells (2-hour incubation)	[1][9]
In vivo efficacy	60 mg/kg/day (oral)	Xenograft models	[1][3][9]
In vivo dose- dependent target engagement	7.5, 15, 30, 60 mg/kg (oral)	Xenograft models (suppression of phospho-Tyr426 YES1)	[1][9]

Experimental Protocols In Vitro YES1 Kinase Assay

This protocol is a general guideline for determining the IC50 of **CH6953755** against YES1 kinase.

Materials:

- Recombinant active YES1 kinase
- Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
- CH6953755
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
- ATP
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system



384-well white plates

Procedure:

- Prepare serial dilutions of **CH6953755**: Prepare a 10-point serial dilution of **CH6953755** in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
- Prepare kinase reaction mix: In each well of a 384-well plate, add the YES1 kinase and the substrate.
- Add inhibitor: Add the serially diluted **CH6953755** or controls to the wells.
- Initiate the reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for YES1 if known.
- Incubate: Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and detect signal: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
- Data analysis: Plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol measures the effect of CH6953755 on the viability of cancer cells.

Materials:

- YES1-amplified cancer cell line (e.g., KYSE70)
- · Complete cell culture medium
- CH6953755
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well clear-bottom white plates

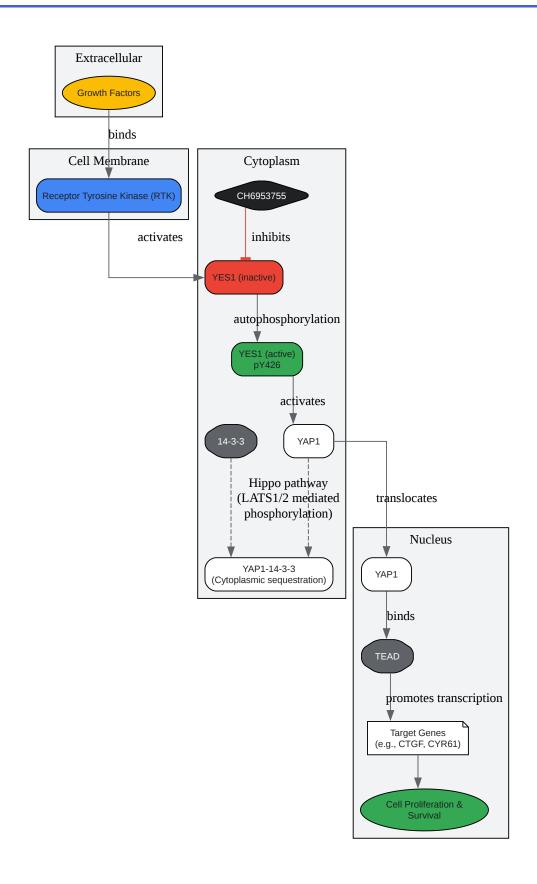


Procedure:

- Seed cells: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Treat with inhibitor: The next day, treat the cells with a serial dilution of **CH6953755**. Include a vehicle control (DMSO).
- Incubate: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
- Measure viability: After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
- Data analysis: Normalize the data to the vehicle-treated control. Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Workflow Diagrams

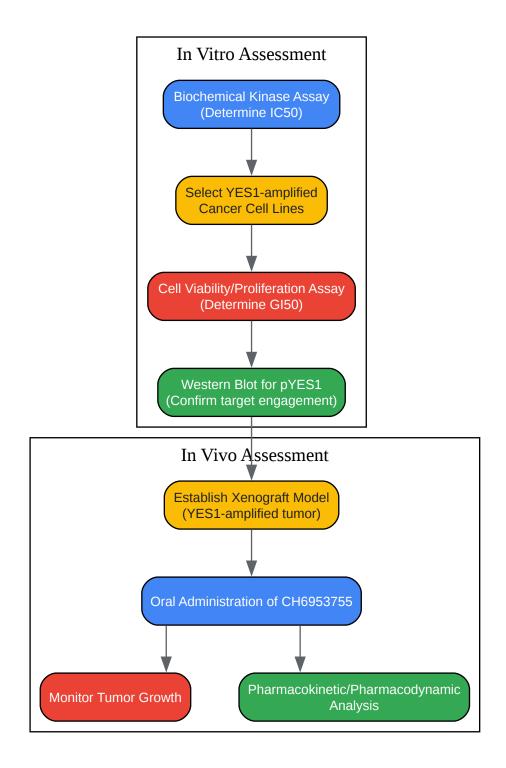




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Caption: The YES1-YAP1 signaling pathway and the inhibitory action of CH6953755.





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Caption: A typical experimental workflow for evaluating the efficacy of CH6953755.



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